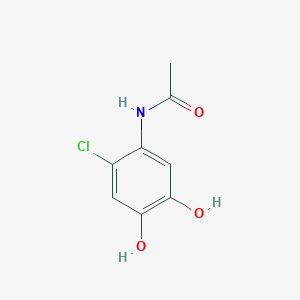
N-(2-chloro-4,5-dihydroxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-4,5-dihydroxyphenyl)acetamide is an organic compound with the molecular formula C8H8ClNO3. It is characterized by the presence of a chloro group and two hydroxyl groups attached to a phenyl ring, along with an acetamide group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4,5-dihydroxyphenyl)acetamide typically involves the reaction of 2-chloro-4,5-dihydroxyaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
2-chloro-4,5-dihydroxyaniline+acetic anhydride→this compound+acetic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the compound in high purity .
化学反应分析
Types of Reactions
N-(2-chloro-4,5-dihydroxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The chloro group can be reduced to form the corresponding hydroxy compound.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro group.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenylacetamides.
科学研究应用
N-(2-chloro-4,5-dihydroxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(2-chloro-4,5-dihydroxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, affecting their activity. The hydroxyl groups play a crucial role in these interactions, contributing to the compound’s biological effects .
相似化合物的比较
Similar Compounds
- N-(5-chloro-2-hydroxy-phenyl)acetamide
- 2-chloro-N-(2,4-dinitrophenyl)acetamide
- N-(2,4-dichloro-5-hydroxyphenyl)acetamide
Uniqueness
N-(2-chloro-4,5-dihydroxyphenyl)acetamide is unique due to the presence of both chloro and hydroxyl groups on the phenyl ring, which imparts distinct chemical and biological properties.
属性
分子式 |
C8H8ClNO3 |
|---|---|
分子量 |
201.61 g/mol |
IUPAC 名称 |
N-(2-chloro-4,5-dihydroxyphenyl)acetamide |
InChI |
InChI=1S/C8H8ClNO3/c1-4(11)10-6-3-8(13)7(12)2-5(6)9/h2-3,12-13H,1H3,(H,10,11) |
InChI 键 |
OKODNZVDTLGSEK-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC(=C(C=C1Cl)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13800438.png)
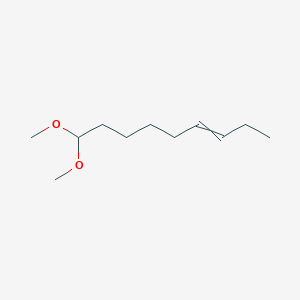
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B13800448.png)
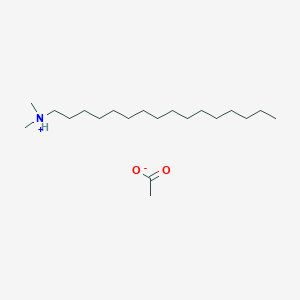

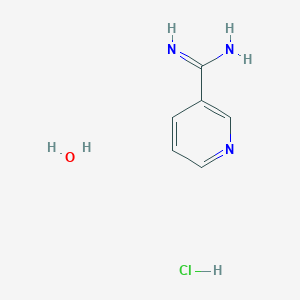

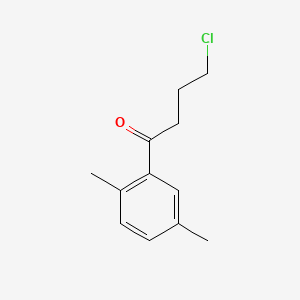
![(8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13800488.png)
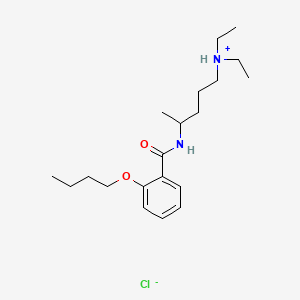
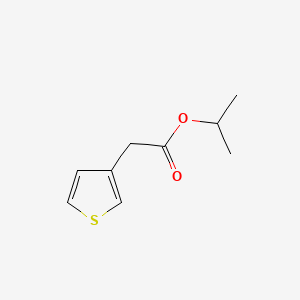
![N-[(2S,3R,4R,5S,6R)-2-(aminomethyl)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;hydrochloride](/img/structure/B13800505.png)
![1-Acetyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B13800511.png)

